1-(2-Furylmethyl)-4-(4-methylcyclohexyl)piperazine
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Overview
Description
1-(furan-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine is an organic compound that belongs to the class of piperazines. This compound features a furan ring attached to a piperazine ring, which is further substituted with a methylcyclohexyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furfural with a suitable reducing agent to form furan-2-ylmethanol, which is then converted to furan-2-ylmethyl chloride using thionyl chloride.
Nucleophilic substitution reaction: The furan-2-ylmethyl chloride is then reacted with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(furan-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(furan-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(furan-2-ylmethyl)piperazine: Lacks the methylcyclohexyl group, which may affect its biological activity and chemical reactivity.
4-(4-methylcyclohexyl)piperazine: Lacks the furan ring, which may influence its ability to interact with biological targets.
Uniqueness: 1-(furan-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine is unique due to the presence of both the furan and methylcyclohexyl groups, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H26N2O |
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Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C16H26N2O/c1-14-4-6-15(7-5-14)18-10-8-17(9-11-18)13-16-3-2-12-19-16/h2-3,12,14-15H,4-11,13H2,1H3 |
InChI Key |
HSLMEWBWHFEHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
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